Human TRPA1 Antagonist Potency: 2-(Cinnamylamino)-2-methyl-1-propanol vs. Benchmark TRPA1 Modulators
2-(Cinnamylamino)-2-methyl-1-propanol demonstrates potent antagonist activity at the human TRPA1 channel with an IC₅₀ of 26 nM in a cellular calcium flux assay [1]. For direct context, the well-characterized TRPA1 inhibitor AP-18 exhibits an IC₅₀ of 3.1 μM (3,100 nM) against human TRPA1 activated by 50 μM cinnamaldehyde under comparable assay conditions . This represents an approximately 119-fold greater potency (lower IC₅₀) for 2-(cinnamylamino)-2-methyl-1-propanol relative to AP-18. Additionally, the compound demonstrates species-dependent potency differences, with an IC₅₀ of 99 nM against rat TRPA1, indicating approximately 3.8-fold selectivity for the human ortholog [1].
| Evidence Dimension | TRPA1 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 26 nM (human TRPA1); 99 nM (rat TRPA1) |
| Comparator Or Baseline | AP-18: 3,100 nM (3.1 μM) for human TRPA1 |
| Quantified Difference | 119-fold greater potency (lower IC₅₀) vs. AP-18; 3.8-fold human vs. rat selectivity |
| Conditions | Human TRPA1 expressed in CHO-TREX cells; cinnamaldehyde-induced calcium flux; 10 min preincubation with antagonist [1] |
Why This Matters
For procurement decisions in TRPA1-targeted pain or inflammation research, the 119-fold potency advantage over AP-18 translates to substantially lower compound requirements for achieving equivalent target engagement, reducing both material costs and potential off-target effects at higher concentrations.
- [1] BindingDB. BDBM50022327 (CHEMBL3299019): Antagonist activity at human TRPA1 (IC₅₀ = 26 nM) and rat TRPA1 (IC₅₀ = 99 nM). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50022327 View Source
